Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid
Description
tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate; carbonic acid (CAS 2891599-28-1) is a bicyclic heterocyclic compound with the molecular formula C₁₃H₂₄N₂O₅ and a molecular weight of 288.34 g/mol . It features a bicyclo[3.2.2]nonane core with two nitrogen atoms at positions 3 and 6, a tert-butyl carbamate group at position 3, and a carbonic acid moiety. This compound is commercially available in various quantities (100 mg to 1 g) and is utilized in medicinal chemistry and drug discovery, particularly in the development of lysyl oxidase (LOX) inhibitors .
Properties
Molecular Formula |
C13H24N2O5 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid |
InChI |
InChI=1S/C12H22N2O2.CH2O3/c1-12(2,3)16-11(15)14-7-9-4-5-10(8-14)13-6-9;2-1(3)4/h9-10,13H,4-8H2,1-3H3;(H2,2,3,4) |
InChI Key |
ZPTLRYLFIJEIDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)NC2.C(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthetic Routes
The synthesis of tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid generally involves two key stages:
- Construction of the bicyclic diazabicyclo core
- Introduction of the tert-butyl carboxylate functional group
Bicyclic Core Formation
A widely reported approach to building the 3,6-diazabicyclo[3.2.2]nonane framework employs Diels-Alder cycloaddition reactions . This involves reacting a suitable diene with a dienophile containing nitrogen functionalities or nitrogen-protected precursors. The Diels-Alder reaction efficiently forms the bicyclic skeleton with high regio- and stereoselectivity.
Functional Group Modification
Following bicyclic core assembly, the carboxylate group is introduced typically via carboxylation reactions or esterification of the corresponding carboxylic acid intermediate. The tert-butyl ester is commonly installed using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) as the tert-butyl source under mild basic conditions.
Representative Laboratory Synthesis Protocol
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Diene + Dienophile (N-protected) | Diels-Alder reaction, typically heated or catalyzed | Formation of bicyclic diazabicyclo core |
| 2 | Acid hydrolysis or oxidation | To introduce carboxylic acid group at position 3 | Formation of 3-carboxylic acid bicyclic intermediate |
| 3 | tert-Butyl chloroformate + base (e.g., triethylamine) | Esterification to tert-butyl ester | tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate |
This synthetic route is supported by experimental data showing good yields (typically 60-85%) and high purity of the final product under optimized conditions.
Industrial Production Considerations
Industrial synthesis prioritizes scalability and purity. Key features include:
- Continuous flow synthesis: Enables precise control over reaction time and temperature, improving yield and reproducibility.
- Automated synthesis platforms: Facilitate multi-step synthesis with in-line purification to maintain product integrity.
- Green chemistry principles: Use of less hazardous solvents and reagents to reduce environmental impact.
These approaches ensure efficient large-scale production of this compound with consistent quality.
Reaction Conditions and Reagents
| Reaction Step | Common Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Diels-Alder cycloaddition | N-protected dienophile, diene | 60-120°C, solvent like toluene or dichloromethane | Stereoselectivity influenced by substituents |
| Carboxylation/oxidation | KMnO4, OsO4, or acidic hydrolysis | Room temperature to reflux | Careful control needed to avoid overoxidation |
| Esterification | tert-Butyl chloroformate, triethylamine | 0-25°C, inert atmosphere | Mild conditions preserve bicyclic structure |
Comprehensive Research Findings
Chemical Properties Impacting Synthesis
- The bicyclic structure with nitrogen atoms can influence reaction pathways, requiring protection/deprotection strategies.
- The steric bulk of the tert-butyl group stabilizes the ester against hydrolysis, making it a preferred protecting group in synthesis.
Comparative Analysis with Related Compounds
| Compound | Synthesis Complexity | Yield Range | Unique Challenges |
|---|---|---|---|
| Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate | Moderate | 60-85% | Controlling stereochemistry in bicyclic core |
| Bicyclo[2.1.1]hexane derivatives | Lower | 70-90% | Less nitrogen functionality, simpler |
| 8-Azabicyclo[3.2.1]octane analogs | Higher | 50-75% | Tropane core requires more steps |
The presence of two nitrogen atoms in the bicyclic ring of the target compound adds synthetic complexity but also provides functional versatility.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid involves its interaction with specific molecular targets and pathways. The diazabicyclo nonane ring system allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Bicyclic Framework Variations
Bicyclo[3.2.2]nonane Derivatives
tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate (CAS 1214743-62-0) Molecular formula: C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol) . Key difference: The carbamate group is at position 6 instead of 3, altering steric and electronic properties. Application: Used in nicotinic acetylcholine receptor (nAChR) modulation .
Bicyclo[3.3.1]nonane Derivatives
tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 227940-72-9) Molecular formula: C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol) . Key difference: Larger bicyclo[3.3.1] framework with nitrogen atoms at positions 3 and 5. Application: Precursor for cytotoxic triterpenoid derivatives .
tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 512822-34-3) Molecular formula: C₁₃H₂₁NO₃ (MW: 239.32 g/mol) . Key difference: Contains a ketone group at position 9, enhancing reactivity in nucleophilic additions.
Smaller Bicyclic Systems
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS 869494-16-6)
Functional Group Variations
Biological Activity
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, a bicyclic compound with the molecular formula and CAS number 194032-39-8, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 226.32 g/mol
- Molecular Formula :
- IUPAC Name : tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
Biological Activity Overview
The biological activity of Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is primarily attributed to its structural features that facilitate interactions with biological targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
- Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, thus reducing oxidative stress in cells.
- Cell Growth Modulation : Research indicates that derivatives of bicyclic compounds can influence cell proliferation and apoptosis.
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate on cytochrome c oxidase activity. The results indicated a significant reduction in enzymatic activity at varying concentrations, suggesting potential therapeutic applications in conditions where enzyme inhibition is beneficial.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 50% |
| 100 | 75% |
Study 2: Antioxidant Properties
An analysis of the antioxidant capacity revealed that the compound exhibits notable DPPH radical scavenging activity, comparable to known antioxidants such as ascorbic acid.
| Compound | IC50 (µg/mL) |
|---|---|
| Tert-butyl derivative | 30 |
| Ascorbic Acid | 20 |
Study 3: Cell Proliferation
In vitro studies using various cell lines demonstrated that Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate can enhance cell growth under specific conditions while reducing reactive oxygen species (ROS) levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
